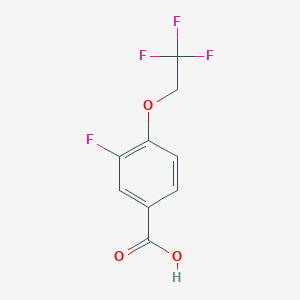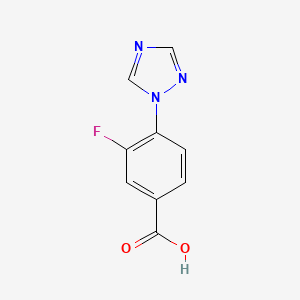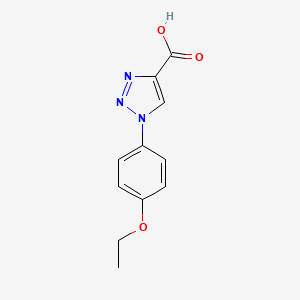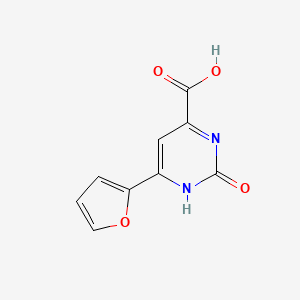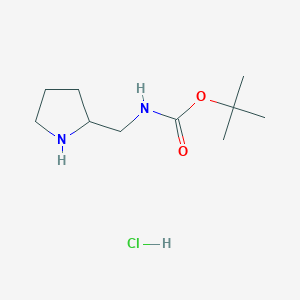
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
Übersicht
Beschreibung
“tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1188263-71-9 . Its molecular weight is 236.74 . The IUPAC name for this compound is tert-butyl 2-pyrrolidinylmethylcarbamate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of N-Heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives. This methodology provides general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing the structural motif of many natural products and therapeutically relevant compounds. The review by Philip et al. (2020) highlights the application of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines, underscoring its significance in organic synthesis and drug discovery R. Philip, S. Radhika, P. Saranya, & G. Anilkumar (2020).
Biodegradation and Environmental Fate
The compound's environmental fate, particularly in relation to similar ethers such as ethyl tert-butyl ether (ETBE) in soil and groundwater, has been a subject of research. Studies have identified microorganisms capable of degrading ETBE aerobically, which shares a structural resemblance to tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, thus providing insights into potential biodegradation pathways and environmental impacts of similar compounds. Thornton et al. (2020) provide a comprehensive review of the biodegradation and fate of ETBE, offering a glimpse into the microbial degradation mechanisms that might be relevant to tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, & M. Spence (2020).
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a core component of tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, is widely used in medicinal chemistry. Li Petri et al. (2021) discuss the significance of the pyrrolidine scaffold in developing compounds for treating human diseases. The versatility of the pyrrolidine ring enhances stereochemical properties and pharmacophore exploration, significantly impacting the discovery of bioactive molecules with diverse biological profiles Giovanna Li Petri, M. V. Raimondi, V. Spanò, Ralph Holl, P. Barraja, & A. Montalbano (2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIPBKSPZRMDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662440 | |
| Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | |
CAS RN |
1188263-71-9 | |
| Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



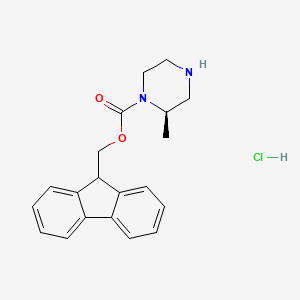
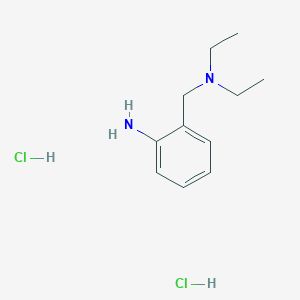
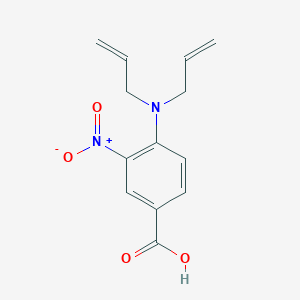
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1437899.png)
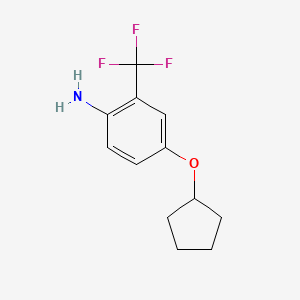
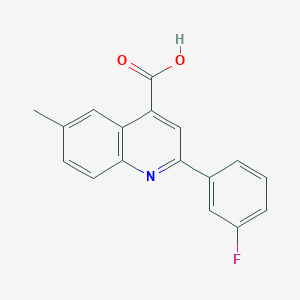
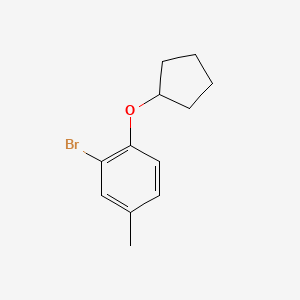
![3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine](/img/structure/B1437905.png)
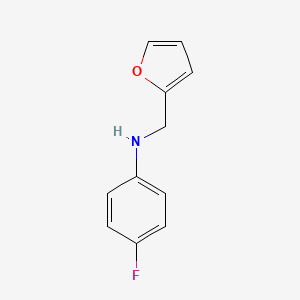
![{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine](/img/structure/B1437909.png)
